N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464951
InChI: InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13464951

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1
Standard InChI Key RRBVTCWADDNLJJ-WCBMZHEXSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)C)N
SMILES CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 3-position with an N-methyl-acetamide group and at the 1-position with an (S)-2-amino-propionyl moiety. The piperidine ring adopts a chair conformation, minimizing steric strain, while the acetamide and amino-propionyl groups introduce hydrogen-bonding capabilities . The IUPAC name, N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide, reflects its stereochemical specificity .

Table 1: Key Structural and Stereochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H21N3O2\text{C}_{11}\text{H}_{21}\text{N}_3\text{O}_2
Molecular Weight227.3 g/mol
Chiral Centers(R)-piperidin-3-yl, (S)-2-aminopropanoyl
Key Functional GroupsPiperidine, acetamide, amino-propionyl
Canonical SMILESCC(=O)N(C)[C@@H]1CCCN(C1)C(=O)C@HN

Role of Chirality in Bioactivity

The (R)- and (S)-configurations at the piperidine and amino-propionyl positions, respectively, are critical for enantioselective receptor binding. For example, in fentanyl analogs, stereochemistry dictates μ-opioid receptor affinity by aligning functional groups into complementary binding pockets . Computational studies suggest that the (S)-2-aminopropanoyl group in N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide may similarly engage in hydrogen bonding with aspartate residues in opioid receptors .

Synthesis and Purification Strategies

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce, analogous piperidine derivatives are typically synthesized via multi-step sequences involving:

  • Piperidine Functionalization: Introduction of the acetamide group via nucleophilic acyl substitution using acetyl chloride and methylamine.

  • Peptide Coupling: Attachment of the (S)-2-aminopropanoyl moiety using carbodiimide-based coupling agents like EDC/HOBt.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the desired (R,S)-diastereomer .

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1N-Alkylation of PiperidineAcetyl chloride, methylamine75%
2Amide Bond FormationEDC, HOBt, DMF, 0°C to RT68%
3Chiral SeparationChiralcel OD-H column, hexane/IPA95%ee

Purification and Characterization

Purification often employs reverse-phase HPLC or flash chromatography, with purity exceeding 97% as confirmed by LC-MS . Structural validation utilizes 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) . For instance, the 1H^1\text{H}-NMR spectrum exhibits characteristic signals at δ 1.2 ppm (piperidine CH2_2), δ 2.0 ppm (N-methyl group), and δ 6.8 ppm (amide NH) .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Parameters

Experimental data remain limited, but computational models predict:

  • Boiling Point: 407.9±45.0C407.9 \pm 45.0^\circ \text{C}

  • Density: 1.11±0.1g/cm31.11 \pm 0.1 \, \text{g/cm}^3

  • pKa: 9.05±0.299.05 \pm 0.29 (amine group)
    These properties suggest moderate lipophilicity, aligning with the compound’s potential for blood-brain barrier penetration .

Solubility and Stability

The compound is sparingly soluble in aqueous media (estimated <1 mg/mL in water) but exhibits good solubility in polar aprotic solvents like DMSO and DMF . Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the labile acetamide group.

Future Research Directions

In Vitro and In Vivo Profiling

Priority studies should include:

  • Radioligand binding assays to quantify MOR/SERT/NET affinity .

  • Metabolic stability screening using hepatic microsomes.

  • Pharmacokinetic profiling in rodent models to assess bioavailability and half-life .

Structural Optimization

Modifications such as fluorination of the piperidine ring or replacement of the methyl group with cyclopropane could enhance metabolic stability and receptor specificity .

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